molecular formula C21H15ClN2O B2740614 1-Benzyl-4-(4-chlorophenoxy)phthalazine CAS No. 320418-70-0

1-Benzyl-4-(4-chlorophenoxy)phthalazine

Cat. No.: B2740614
CAS No.: 320418-70-0
M. Wt: 346.81
InChI Key: QJNKZDOVNGVPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a chemical compound with the molecular formula C21H15ClN2O and a molecular weight of 346.81. This compound is characterized by the presence of a benzyl group, a chlorophenoxy group, and a phthalazine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-4-(4-chlorophenoxy)phthalazine typically involves the reaction of phthalazine derivatives with benzyl and chlorophenoxy reagents under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve:

    Reagents: Phthalazine derivatives, benzyl chloride, and 4-chlorophenol.

    Conditions: The reactions are often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-(4-chlorophenoxy)phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(4-chlorophenoxy)phthalazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chlorophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-Benzyl-4-(4-chlorophenoxy)phthalazine can be compared with other similar compounds, such as:

    1-Benzyl-4-(4-methoxyphenoxy)phthalazine: Similar structure but with a methoxy group instead of a chlorine atom.

    1-Benzyl-4-(4-nitrophenoxy)phthalazine: Contains a nitro group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNKZDOVNGVPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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